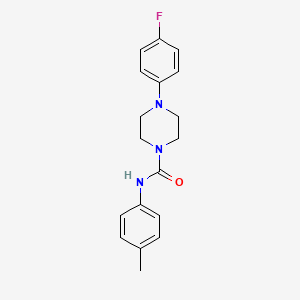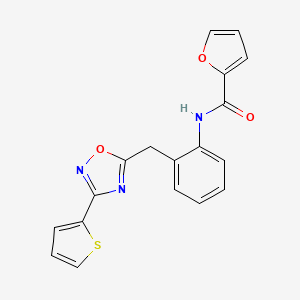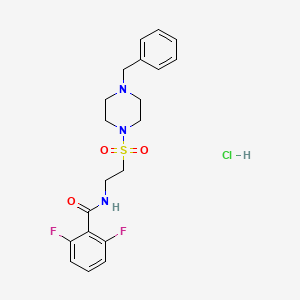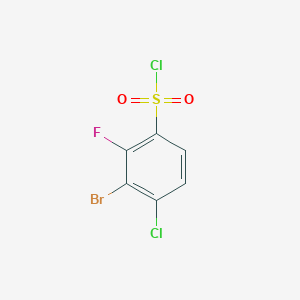
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea, also known as CPPU, is a synthetic cytokinin that has gained attention in the scientific community due to its potential application in plant growth and development. CPPU belongs to the family of urea derivatives and is considered a potent plant growth regulator.
Mécanisme D'action
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea acts as a cytokinin agonist and binds to cytokinin receptors in plants, leading to the activation of downstream signaling pathways. This results in the promotion of cell division and differentiation, leading to improved plant growth and development. This compound also affects the balance between cytokinins and other plant hormones, such as auxins and gibberellins, leading to changes in plant morphology and physiology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars, organic acids, and amino acids, leading to improved fruit quality. This compound also increases the activity of antioxidant enzymes, leading to improved stress tolerance in plants. Additionally, this compound affects the expression of genes involved in plant growth and development, leading to changes in plant morphology and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has several advantages for lab experiments. It is a potent plant growth regulator and can be used at low concentrations, making it cost-effective. This compound is also stable and easy to handle. However, this compound has some limitations for lab experiments. It has a narrow range of effective concentrations and can have varying effects on different plant species. This compound can also have phytotoxic effects at high concentrations.
Orientations Futures
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has potential applications in various fields such as agriculture, horticulture, and forestry. Future research should focus on optimizing the synthesis method of this compound to increase yield and purity. Additionally, more studies are needed to understand the molecular mechanisms underlying the effects of this compound on plant growth and development. Future research should also focus on the potential application of this compound in stress tolerance and the development of new crop varieties.
Méthodes De Synthèse
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-chlorobenzoyl chloride with 3-pyrrolidinone in the presence of a base to form 4-chlorophenyl-3-pyrrolidinone. The second step involves the reaction of 4-chlorophenyl-3-pyrrolidinone with phenethylamine in the presence of a base to form this compound. The synthesis method of this compound has been optimized to increase yield and purity.
Applications De Recherche Scientifique
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has been extensively studied for its potential application in plant growth and development. It has been shown to promote cell division, increase fruit set, and improve fruit size and quality in various crops such as grapes, kiwifruit, and strawberries. This compound has also been used to delay fruit senescence and improve post-harvest storage in fruits and vegetables. Additionally, this compound has been shown to enhance the rooting of cuttings and improve the quality of ornamental plants.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTABTPUGRYYJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)




![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2396003.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)
![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)


![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)